3-(4-Ethoxyphenyl)benzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)benzaldehyde |
InChI |
InChI=1S/C15H14O2/c1-2-17-15-8-6-13(7-9-15)14-5-3-4-12(10-14)11-16/h3-11H,2H2,1H3 |
InChI Key |
NJFZHUZSOOLIFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of 3-(4-Ethoxyphenyl)benzaldehyde in Organic Solvents
Executive Summary
3-(4-Ethoxyphenyl)benzaldehyde is a bi-aryl aromatic aldehyde with a molecular structure that suggests moderate polarity and significant potential for solubility in a range of organic solvents. This technical guide provides a comprehensive analysis of its expected solubility characteristics, grounded in fundamental principles of physical chemistry and supported by data from structurally analogous compounds. In the absence of extensive empirical data for this specific molecule, this document serves as a predictive resource, offering a robust framework for solvent selection in synthesis, purification, and formulation development. We will explore the theoretical underpinnings of its solubility, present a qualitative and estimated quantitative solubility profile, detail rigorous experimental protocols for empirical determination, and introduce advanced computational models for solubility prediction.
Table of Contents
-
Introduction to 3-(4-Ethoxyphenyl)benzaldehyde
-
Theoretical Framework for Solubility
-
Predicted Solubility Profile
-
Experimental Determination of Solubility
-
Advanced Solubility Prediction Models
-
References
Introduction to 3-(4-Ethoxyphenyl)benzaldehyde
3-(4-Ethoxyphenyl)benzaldehyde is an organic compound featuring a benzaldehyde core substituted at the 3-position with a 4-ethoxyphenyl group. The presence of the aldehyde functional group, the ether linkage, and the two aromatic rings defines its physicochemical properties and, consequently, its solubility behavior.
1.1. Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's properties is foundational to predicting its solubility.
-
Molecular Formula: C₁₅H₁₄O₂
-
Molecular Weight: 226.27 g/mol
-
Structure:
(Image generated for illustrative purposes)
The key structural features influencing solubility are:
-
Aromatic Rings: The two phenyl rings contribute to the nonpolar character of the molecule, favoring solubility in nonpolar and moderately polar solvents through van der Waals forces and π-π stacking interactions.
-
Aldehyde Group (-CHO): The carbonyl in the aldehyde group introduces a significant dipole moment, making the molecule polar. This group can act as a hydrogen bond acceptor, enhancing solubility in protic and other polar solvents.[1]
-
Ether Linkage (-O-): The ethoxy group's ether oxygen is also a hydrogen bond acceptor and contributes to the molecule's overall polarity.
Based on these features, a balanced solubility profile is anticipated. While the large aromatic system suggests poor solubility in water, it is expected to be soluble in many common organic solvents. For a structurally similar compound, 4-ethoxybenzaldehyde, it is described as poorly soluble in water but soluble in organic solvents and oils.[2]
Table 1: Estimated Physicochemical Properties of 3-(4-Ethoxyphenyl)benzaldehyde and Related Analogues
| Property | 3-(4-Ethoxyphenyl)benzaldehyde (Estimated) | 4-Ethoxybenzaldehyde[2][3] | 3-Phenylbenzaldehyde[4][5] |
| Molecular Weight | 226.27 g/mol | 150.17 g/mol | 182.22 g/mol |
| Boiling Point | > 300 °C (Predicted) | 249-250 °C | ~318 °C (Predicted) |
| Melting Point | Solid at STP (Predicted) | 13-14 °C | Liquid at STP |
| logP (Octanol/Water) | ~4.0 (Predicted) | 2.23 | 3.4 |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[6][7] This means that solutes tend to dissolve in solvents with similar intermolecular forces.
2.1. Intermolecular Forces at Play
The dissolution of 3-(4-Ethoxyphenyl)benzaldehyde in a solvent is governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.
-
Dispersion Forces: Present in all molecules, these are the primary forces of attraction in nonpolar solvents like hexane and toluene. The large, polarizable electron system of the biphenyl structure will lead to significant dispersion interactions.
-
Dipole-Dipole Interactions: The polar aldehyde group creates a permanent dipole, leading to favorable interactions with other polar molecules like acetone, ethyl acetate, and dichloromethane.[1][8]
-
Hydrogen Bonding: While the molecule has no hydrogen bond donors, the oxygen atoms of the aldehyde and ether groups can act as hydrogen bond acceptors.[9] This is a critical factor for solubility in protic solvents like alcohols (methanol, ethanol).
The interplay of these forces dictates the solubility spectrum. The large nonpolar surface area from the aromatic rings will drive solubility in less polar solvents, while the polar functional groups will promote solubility in more polar environments.
2.2. Logical Flow of Solubility Prediction
The following diagram illustrates the decision-making process for predicting solubility based on molecular characteristics.
Caption: Logical workflow for predicting solubility.
Predicted Solubility Profile
While quantitative experimental data is not available, a qualitative and estimated quantitative profile can be constructed based on the principles discussed and data from similar compounds.
3.1. Qualitative Solubility Assessment
-
High Solubility: Expected in solvents that can engage in both dispersion and dipole-dipole interactions. This includes ketones (acetone), esters (ethyl acetate), chlorinated solvents (dichloromethane), and ethers (tetrahydrofuran, THF). A study on a similar substituted benzaldehyde showed maximum solubility in acetone and chloroform.[10]
-
Good to Moderate Solubility: Expected in polar protic solvents like ethanol and methanol. The ability to accept hydrogen bonds is key, but the large nonpolar scaffold may limit very high solubility compared to smaller aldehydes. As the carbon chain of aldehydes increases, their solubility in water decreases significantly, but they remain soluble in organic solvents.[8][9][11][12]
-
Moderate to Low Solubility: Expected in nonpolar aliphatic solvents like hexane. While dispersion forces are present, the solvent cannot effectively solvate the polar aldehyde group.
-
Insoluble: Expected in water. The large hydrophobic structure (two phenyl rings and an ethyl group) will dominate, making it practically insoluble, similar to benzaldehyde itself.[4]
3.2. Estimated Quantitative Solubility Table
The following table provides estimated solubility ranges at ambient temperature (20-25°C). These are not empirically verified values for the target compound but are educated estimations for guiding experimental work.
Table 2: Estimated Solubility of 3-(4-Ethoxyphenyl)benzaldehyde in Common Organic Solvents
| Solvent | Solvent Type | Predicted Polarity | Estimated Solubility Range ( g/100 mL) | Rationale |
| Hexane | Nonpolar Aliphatic | Very Low | 1 - 5 | Dominated by dispersion forces; poor solvation of polar groups. |
| Toluene | Nonpolar Aromatic | Low | 10 - 30 | Aromatic nature provides favorable π-π interactions with the solute's phenyl rings. |
| Dichloromethane | Polar Aprotic | Moderate | > 50 | Good balance of polarity to solvate the aldehyde and ability to interact with the nonpolar parts. |
| Diethyl Ether | Polar Aprotic | Low | 20 - 40 | Ether can solvate the polar groups, but its overall low polarity is a good match. |
| Ethyl Acetate | Polar Aprotic | Moderate | > 50 | Strong dipole-dipole interactions and capacity as an H-bond acceptor. |
| Acetone | Polar Aprotic | High | > 50 | Highly polar, excellent for solvating the carbonyl group. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | > 50 | Cyclic ether structure provides excellent solvation for both polar and nonpolar moieties. |
| Acetonitrile | Polar Aprotic | High | 10 - 30 | High polarity, but may be less effective at solvating the large nonpolar part than other polar aprotics. |
| Methanol | Polar Protic | High | 20 - 40 | Strong hydrogen bond acceptor capability of the solvent. |
| Ethanol | Polar Protic | High | 30 - 50 | Slightly less polar than methanol, providing a better balance for the nonpolar structure. |
| Water | Polar Protic | Very High | < 0.1 | Large hydrophobic structure prevents dissolution. |
Experimental Determination of Solubility
To move beyond prediction, empirical determination is essential. The isothermal shake-flask method is a reliable and widely used technique.[6]
4.1. Protocol: Isothermal Shake-Flask Method
This protocol provides a self-validating system for determining equilibrium solubility.
Objective: To determine the saturation solubility of 3-(4-Ethoxyphenyl)benzaldehyde in a selected solvent at a constant temperature.
Materials:
-
3-(4-Ethoxyphenyl)benzaldehyde (solid, >98% purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or sealed flasks (20 mL)
-
Temperature-controlled orbital shaker or water bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance (± 0.1 mg)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of solid 3-(4-Ethoxyphenyl)benzaldehyde to a vial. "Excess" means enough solid remains undissolved at equilibrium. b. Add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial. c. Securely cap the vial to prevent solvent evaporation.
-
Equilibration: a. Place the vial in the temperature-controlled shaker set to the desired temperature (e.g., 25°C). b. Agitate the mixture at a constant rate for a sufficient time to reach equilibrium. A period of 24-48 hours is typical, but this should be validated. c. Causality Check: The goal is to ensure the system has reached a true thermodynamic equilibrium. To validate this, samples can be taken at different time points (e.g., 12, 24, 36, 48 hours). Equilibrium is confirmed when the measured concentration no longer changes over time.
-
Sample Preparation: a. After equilibration, stop the agitation and allow the excess solid to settle for at least 2 hours in the temperature-controlled environment. b. Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette. c. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Trustworthiness Check: Filtration is critical to remove all undissolved micro-particles, which would otherwise lead to an overestimation of solubility. The first few drops from the filter should be discarded to ensure the filter is saturated with the solution.
-
Analysis: a. Dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method. b. Quantify the concentration of 3-(4-Ethoxyphenyl)benzaldehyde in the diluted sample using a pre-calibrated HPLC or UV-Vis method. c. Self-Validation: A calibration curve must be prepared using standards of known concentration. The correlation coefficient (R²) of the curve should be >0.999 to ensure analytical accuracy.
-
Calculation: a. Calculate the original concentration in the saturated solution, accounting for the dilution factor. b. Express the solubility in desired units (e.g., mg/mL, mol/L, g/100 g solvent).
4.2. Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Workflow.
Advanced Solubility Prediction Models
For more precise, in-silico predictions, computational models like Hansen Solubility Parameters (HSP) and COSMO-RS are invaluable tools in modern drug development.
5.1. Hansen Solubility Parameters (HSP)
HSP theory is based on the concept that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[13][14] A substance is likely to dissolve in a solvent when their respective Hansen parameters are similar.
The distance (Ra) between a solute and a solvent in Hansen space is calculated as: Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A solute is predicted to be soluble in a solvent if Ra is less than the interaction radius (R₀) of the solute.
While the specific HSP values for 3-(4-Ethoxyphenyl)benzaldehyde are not published, we can use values for benzaldehyde as a reference point to understand which solvents are theoretically a good match.[9]
Table 3: Hansen Solubility Parameters for Benzaldehyde and Select Solvents (MPa⁰.⁵)
| Substance | δD (Dispersion) | δP (Polar) | δH (H-Bonding) |
| Benzaldehyde | 19.4 | 7.4 | 5.3 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Hexane | 14.9 | 0.0 | 0.0 |
Source: Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.[9]
This data shows that acetone is a closer match in polar and hydrogen bonding parameters to benzaldehyde than hexane, which aligns with our qualitative predictions. The addition of the ethoxyphenyl group would likely increase the δD and slightly alter the δP and δH values.
5.2. COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility, without requiring extensive experimental data.[1][15][16][17]
The methodology involves:
-
Performing a quantum chemical calculation (DFT) for the molecule of interest in a virtual conductor environment.
-
This generates a screening charge density (σ-profile) on the molecule's surface, which serves as a detailed descriptor of its polarity.
-
Statistical thermodynamics are then used to calculate the chemical potential of the solute in any solvent, from which solubility can be derived.
COSMO-RS is particularly powerful because it can predict solubility in mixed solvent systems and can account for conformational effects of the solute.[18] This method represents the state-of-the-art for a priori solubility prediction and would be the recommended approach for obtaining highly accurate theoretical values for 3-(4-Ethoxyphenyl)benzaldehyde.[1][17]
Conclusion
3-(4-Ethoxyphenyl)benzaldehyde is predicted to be a versatile compound with high solubility in a range of polar aprotic solvents such as THF, acetone, and ethyl acetate, and good solubility in polar protic solvents like ethanol. Its solubility is expected to be limited in nonpolar aliphatic hydrocarbons but moderate in aromatic hydrocarbons. This guide provides the theoretical foundation for these predictions, a robust experimental protocol for their empirical validation, and an introduction to advanced computational tools for more precise in-silico screening. This integrated approach of theoretical prediction and experimental validation provides a strong framework for scientists and developers working with this compound, enabling rational solvent selection and accelerating research and development timelines.
References
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Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]
- Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. (2026).
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Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
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4-Ethoxybenzaldehyde. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]
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Hansen solubility parameters. (n.d.). Stenutz. Retrieved February 10, 2026, from [Link]
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HSP Basics | Practical Solubility Science. (n.d.). Prof Steven Abbott. Retrieved February 10, 2026, from [Link]
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Prediction of Solubility with COSMO-RS. (n.d.). Zenodo. Retrieved February 10, 2026, from [Link]
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Aldehyde. (2026, January 29). Britannica. Retrieved February 10, 2026, from [Link]
- Solubility Temperature Dependence Predicted from 2D Structure. (2015). ADMET and DMPK, 3(4), 259.
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3-Ethoxy-4-pentyloxybenzaldehyde. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]
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Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms? (2016). Quora. Retrieved February 10, 2026, from [Link]
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14.10: Properties of Aldehydes and Ketones. (2022). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]
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New Developments in Prediction of Solid-State Solubility and Cocrystallization Using COSMO-RS Theory. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
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Hansen solubility parameter. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]
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3-phenyl benzaldehyde. (n.d.). FooDB. Retrieved February 10, 2026, from [Link]
- Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. (2002).
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Chemical Properties of Benzaldehyde, 3-ethoxy-. (n.d.). Cheméo. Retrieved February 10, 2026, from [Link]
- Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. (2024). Industrial & Engineering Chemistry Research.
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Molecular structures of substituted benzaldehydes 51-60 (prediction set). (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
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Hansen solubility parameters. (n.d.). Stenutz. Retrieved February 10, 2026, from [Link]
- Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. (2025).
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Hansen Solubility Parameters. (n.d.). Retrieved February 10, 2026, from [Link]
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3-ethoxy-4-(3-hydroxypropoxy)benzaldehyde. (n.d.). ChemSynthesis. Retrieved February 10, 2026, from [Link]
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4-(4-Methoxyphenoxy)benzaldehyde. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]
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Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
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3,4,5-Trimethoxybenzaldehyde. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]
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3-Phenylbenzaldehyde. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]
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4-methoxysalicylaldehyde. (n.d.). The Good Scents Company. Retrieved February 10, 2026, from [Link]
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Benzaldehyde, 3,4-dimethoxy-. (n.d.). NIST WebBook. Retrieved February 10, 2026, from [Link]
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4-Phenylbenzaldehyde. (n.d.). ChemBK. Retrieved February 10, 2026, from [Link]
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Methodological & Application
Application Note & Protocol: Knoevenagel Condensation of 3-(4-Ethoxyphenyl)benzaldehyde with Malononitrile
An Application Note for the Synthesis of 2-((3-(4-ethoxyphenyl)phenyl)methylene)malononitrile
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, renowned for its efficiency in forming carbon-carbon double bonds.[1][2] This nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, yields α,β-unsaturated products that are pivotal intermediates in the synthesis of pharmaceuticals, functional polymers, and fine chemicals.[1][2][3][4]
This application note provides an in-depth guide to the synthesis of 2-((3-(4-ethoxyphenyl)phenyl)methylene)malononitrile, a specialized chalcone-like scaffold. The reaction condenses 3-(4-Ethoxyphenyl)benzaldehyde with malononitrile, a highly reactive methylene source. The resulting product incorporates the biphenyl ether motif, a privileged structure in medicinal chemistry, making it a valuable building block for drug discovery professionals. We present a robust protocol using piperidine, a classic and highly effective secondary amine catalyst, explaining the causality behind each step to ensure reproducibility and high yield.
Reaction Mechanism: The Role of Iminium and Enolate Intermediates
While the Knoevenagel condensation is broadly catalyzed by weak bases, the use of a secondary amine like piperidine introduces a specific and highly efficient mechanistic pathway involving an iminium ion.[5][6][7] This is distinct from catalysis by tertiary amines. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting.
The reaction proceeds through the following key steps:
-
Enolate Formation: Piperidine acts as a base, deprotonating the highly acidic α-carbon of malononitrile to generate a resonance-stabilized carbanion (enolate).[7][8][9] This enolate is the key carbon nucleophile.
-
Iminium Ion Formation: Concurrently, piperidine reacts with the carbonyl carbon of 3-(4-Ethoxyphenyl)benzaldehyde to form a carbinolamine intermediate. This intermediate rapidly eliminates water to produce a highly electrophilic iminium ion.[5][10] The formation of this iminium ion is often the rate-determining step and is what makes secondary amine catalysis particularly effective, as it activates the aldehyde towards nucleophilic attack.[5][11]
-
C-C Bond Formation: The malononitrile enolate attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and a neutral addition intermediate.[5][10]
-
Catalyst Regeneration and Dehydration: The intermediate undergoes a final elimination step, expelling the piperidine catalyst and a molecule of water to form the thermodynamically stable, conjugated α,β-unsaturated product.[5][10]
Caption: Figure 1: Catalytic Cycle of Piperidine in Knoevenagel Condensation.
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 3-(4-Ethoxyphenyl)benzaldehyde | ≥97% | Sigma-Aldrich | - |
| Malononitrile | ≥99% | Sigma-Aldrich | Toxic! Handle with extreme care. |
| Piperidine | ≥99% | Sigma-Aldrich | Corrosive, flammable. |
| Ethanol (Absolute) | ACS Grade | Fisher Scientific | Solvent for reaction and recrystallization. |
| Deionized Water | - | - | For work-up. |
| Hydrochloric Acid (1M) | - | - | For neutralization (optional). |
| 100 mL Round-Bottom Flask | - | - | |
| Magnetic Stirrer & Stir Bar | - | - | |
| Condenser | - | - | If refluxing. |
| Buchner Funnel & Flask | - | - | For vacuum filtration. |
| TLC Plates (Silica Gel 60 F254) | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 3-(4-Ethoxyphenyl)benzaldehyde (1.06 g, 5.0 mmol, 1.0 equiv) and malononitrile (0.33 g, 5.0 mmol, 1.0 equiv).
-
Dissolution: Add 20 mL of absolute ethanol to the flask. Place a magnetic stir bar in the flask and stir the mixture at room temperature until all solids are completely dissolved.
-
Catalyst Addition: Using a micropipette, add piperidine (50 µL, ~0.5 mmol, 10 mol%) to the stirring solution. A slight color change may be observed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours, indicated by the consumption of the starting aldehyde.
-
Product Isolation: Upon completion, a precipitate will likely have formed. Cool the flask in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with 10 mL of cold ethanol, followed by 20 mL of deionized water to remove any residual catalyst and unreacted malononitrile.
-
Purification: The crude product is often of high purity. For superior analytical purity, recrystallize the solid from hot ethanol. Dissolve the product in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to a constant weight.
Caption: Figure 2: Experimental Workflow for Synthesis.
Data Summary and Product Characterization
Expected Results
| Parameter | Value |
| Molecular Formula | C₁₈H₁₄N₂O |
| Molecular Weight | 274.32 g/mol |
| Theoretical Yield | 1.37 g |
| Expected Experimental Yield | 85-95% |
| Physical Appearance | Off-white to pale yellow crystalline solid |
| Expected Melting Point | 132-134 °C (literature values may vary)[12] |
Spectroscopic Characterization
The identity and purity of the synthesized 2-((3-(4-ethoxyphenyl)phenyl)methylene)malononitrile should be confirmed using standard spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.9-7.0 (m, 8H, Ar-H)
-
δ 7.75 (s, 1H, vinylic =CH)
-
δ 4.10 (q, J = 7.0 Hz, 2H, -OCH₂CH₃)
-
δ 1.45 (t, J = 7.0 Hz, 3H, -OCH₂CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 160-158 (Ar C-O)
-
δ 160.0 (vinylic =CH)
-
δ 135-120 (Ar-C)
-
δ 114, 113 (C≡N)
-
δ 82.0 (quaternary vinylic carbon)
-
δ 63.8 (-OCH₂)
-
δ 14.8 (-CH₃)
-
-
FT-IR (KBr, cm⁻¹):
-
~2220 cm⁻¹ (sharp, strong, C≡N stretch)
-
~1600-1580 cm⁻¹ (C=C aromatic and vinylic stretches)
-
~1250 cm⁻¹ (strong, C-O ether stretch)
-
-
Mass Spectrometry (ESI+):
-
m/z 275.12 [M+H]⁺, 297.10 [M+Na]⁺
-
Applications in Research and Drug Development
The synthesized compound is a member of the benzylidenemalononitrile class, which is structurally related to chalcones. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[13][14] The presence of the 3-(4-ethoxyphenyl) moiety provides a handle for further synthetic elaboration, enabling the creation of diverse chemical libraries for screening and lead optimization. This protocol provides a reliable and scalable route to a key intermediate for such programs.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.
-
Ventilation: Perform all steps in a certified chemical fume hood.
-
Reagent Hazards:
-
Malononitrile: Highly toxic if swallowed, inhaled, or in contact with skin. Use with extreme caution.
-
Piperidine: Corrosive and flammable. Causes severe skin burns and eye damage.
-
Ethanol: Flammable liquid and vapor.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar. Retrieved from [Link]
- Recent developments in knoevenagel condensation reaction: a review. (2018). International Journal of Advanced Research in Chemical Science, 5(8), 17-30.
-
Lopes, J. P., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5271–5280. Available from: [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). (2018). Oriental Journal of Chemistry, 34(1), 1-10. Available from: [Link]
-
van der Pijl, F., et al. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances, 11(53), 33695-33713. Available from: [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Appaturi, J. N., et al. (2020). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions, 49(33), 11449-11465. Available from: [Link]
-
Lopes, J. P., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(20), 5271–5280. Available from: [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2018). Figshare. Available from: [Link]
- Reddy, B. M., et al. (2007). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature.
-
Influence of solvents on Knoevenagel condensation reaction. (2023). ResearchGate. Retrieved from [Link]
- Kulkarni, K., & Kulkarni, K. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
-
Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available from: [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]
- New Synthesis of Chalcone Derivatives and Their Applications. (2023). Chemical Review and Letters, 6(4), 263-276.
-
Solvent-Free Synthesis of Chalcones. (2007). ResearchGate. Retrieved from [Link]
- SYNTHESIS OF CHALCONES. (2018). JETIR, 5(8), 534-540.
-
Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. (2020, May 17). YouTube. Retrieved from [Link]
-
Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-mediated Process [Supporting Information]. Royal Society of Chemistry. Available from: [Link]
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- 14. chemrevlett.com [chemrevlett.com]
oxidation of 3-(4-Ethoxyphenyl)benzaldehyde to carboxylic acid
Abstract & Scope
This Application Note details a validated protocol for the oxidation of 3-(4-Ethoxyphenyl)benzaldehyde (Substrate 1 ) to 3-(4-Ethoxyphenyl)benzoic acid (Product 2 ). While various oxidative methods exist (e.g., Jones, KMnO₄), this guide utilizes the Pinnick Oxidation (NaClO₂/NaH₂PO₄).[1] This method is selected for its high chemoselectivity, mild conditions, and compatibility with the electron-rich ethoxy-substituted biaryl system, which is prone to electrophilic aromatic substitution (chlorination) side reactions if not properly managed.
Target Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.
Scientific Grounding & Rationale
The Chemical Challenge
The substrate contains two distinct phenyl rings:
-
Ring A (Benzaldehyde core): The site of oxidation.[2]
-
Ring B (4-Ethoxyphenyl): An electron-rich aromatic ring due to the ethoxy (+M) effect.
Critical Risk: The primary byproduct of chlorite oxidation is hypochlorous acid (HOCl). In standard conditions, HOCl acts as a potent electrophile, capable of chlorinating the electron-rich Ring B (ortho to the ethoxy group). The Solution: This protocol mandates the use of a chlorine scavenger (2-methyl-2-butene) in large excess.[1] The scavenger reacts preferentially with HOCl to form a chlorohydrin, protecting the biaryl scaffold.
Reaction Mechanism
The reaction proceeds via the formation of chlorous acid (HClO₂), which adds to the aldehyde carbonyl.[1][3][4] A pericyclic fragmentation follows, yielding the carboxylic acid and HOCl.[1][3]
Figure 1: Mechanism of Pinnick Oxidation highlighting the critical role of the scavenger in preventing side reactions.[3]
Reagents & Equipment
| Reagent | Equiv.[3][5][6] | Role | Grade |
| 3-(4-Ethoxyphenyl)benzaldehyde | 1.0 | Substrate | >97% HPLC |
| Sodium Chlorite (NaClO₂) | 1.5 - 2.0 | Oxidant | 80% Tech Grade |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 3.0 | Buffer (pH ~3.5) | Monohydrate |
| 2-Methyl-2-butene | 10.0 - 15.0 | HOCl Scavenger | 2M in THF or Neat |
| tert-Butanol (t-BuOH) | Solvent | Co-solvent | Reagent Grade |
| Water (Milli-Q) | Solvent | Co-solvent | Deionized |
Equipment:
-
Jacketed glass reactor or round-bottom flask (3-neck).
-
Overhead stirrer (magnetic stirring acceptable <5g scale).
-
Internal temperature probe.
-
Addition funnel (pressure-equalizing).
-
pH meter or strips (range 0-6).
Detailed Experimental Protocol
Step 1: Reaction Setup
-
Dissolution: In the reaction vessel, dissolve Substrate 1 (1.0 equiv) in a mixture of t-BuOH and water (3:1 v/v).
-
Note: Acetonitrile (ACN) can be substituted for t-BuOH if solubility is an issue, but t-BuOH suppresses esterification side reactions.
-
-
Scavenger Addition: Add 2-methyl-2-butene (10.0 equiv) in one portion.
-
Critical: Ensure this is added before the oxidant to prime the system against chlorination.
-
Step 2: Oxidant Delivery
-
Preparation: Prepare a separate aqueous solution containing NaClO₂ (1.5 equiv) and NaH₂PO₄ (3.0 equiv). Dissolve fully.
-
Addition: Add the oxidant solution dropwise to the reaction vessel over 30–60 minutes via the addition funnel.
-
Temperature Control: Maintain internal temperature between 15°C and 25°C. The reaction is slightly exothermic.
-
Observation: The solution may turn pale yellow due to transient ClO₂ generation. This is normal.
-
Step 3: Reaction Monitoring (IPC)
-
Timepoint: Check after 2 hours.
-
Method: HPLC or TLC (50% EtOAc/Hexane).
-
Target: >98% consumption of aldehyde.
-
Troubleshooting: If reaction stalls, check pH. It must be acidic (pH 3–4). If pH > 5, add small aliquots of 1M HCl or more NaH₂PO₄ buffer.
Step 4: Workup & Purification (Self-Validating System)
This workup leverages the acidity of the product to separate it from neutral impurities (unreacted aldehyde) and inorganic salts.
Figure 2: Acid-Base extraction workflow ensuring high purity without column chromatography.
-
Quench: Add saturated aqueous Na₂SO₃ (0.5 equiv) to destroy excess hypochlorite/chlorite. Stir for 15 mins.
-
Basify: Adjust pH to ~10–11 using 1M NaOH. The carboxylic acid converts to its water-soluble sodium salt.
-
Wash: Extract the aqueous mixture with Ethyl Acetate (2x).
-
Logic: Unreacted aldehyde and non-acidic byproducts migrate to the organic layer. Discard organic layer.
-
-
Acidify: Carefully acidify the aqueous layer with 1M HCl to pH ~2.
-
Result: The product, 3-(4-Ethoxyphenyl)benzoic acid , will precipitate as a white solid.
-
-
Isolation: Filter the solid, wash with water, and dry under vacuum at 45°C.
Process Analytical Technology (PAT)
For rigorous quantification, use the following HPLC method:
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm) |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 10% B to 90% B over 15 min |
| Detection | UV @ 254 nm (aromatic) and 280 nm (phenol ether) |
| Retention Time | Aldehyde (~8.5 min) < Acid (~7.2 min) [Acid elutes earlier in RP due to polarity] |
Safety & Hazards
-
Sodium Chlorite: Strong oxidizer. Contact with acids releases chlorine dioxide (ClO₂), a toxic and explosive gas. Always mix NaH₂PO₄ and NaClO₂ in solution before adding to the reaction, or add them slowly to avoid gas spikes. Conduct all operations in a fume hood.
-
2-Methyl-2-butene: Highly flammable and volatile. Keep cold.
References
-
Pinnick Oxidation Mechanism & Scope
- Title: Pinnick oxidation - Wikipedia / Organic Chemistry Portal
- Source: Organic Chemistry Portal
-
URL:[Link]
-
Oxidation of Electron-Rich Benzaldehydes
- Title: Pinnick Oxidation: Mechanism, Applications, Scope & Limit
- Source: PSIBERG
-
URL:[Link]
-
General Protocol for Aldehyde to Acid Conversion
-
Safety Assessment of Benzaldehyde Derivatives
Sources
- 1. psiberg.com [psiberg.com]
- 2. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
- 3. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 5. chemistry-reaction.com [chemistry-reaction.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. synarchive.com [synarchive.com]
- 8. researchgate.net [researchgate.net]
- 9. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
Application Note & Protocol: Synthesis of Novel Chalcones Using 3-(4-Ethoxyphenyl)benzaldehyde as a Key Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of chalcones utilizing 3-(4-ethoxyphenyl)benzaldehyde as a primary reactant. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are a significant class of compounds in medicinal chemistry, serving as precursors for flavonoids and exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The strategic use of 3-(4-ethoxyphenyl)benzaldehyde allows for the introduction of a biphenyl-like ether linkage, a motif of interest in contemporary drug design for enhancing molecular recognition and pharmacokinetic profiles. This guide details a robust, base-catalyzed Claisen-Schmidt condensation protocol, explains the mechanistic rationale behind the experimental design, and presents the necessary steps for purification and characterization.
Introduction: The Significance of Chalcones in Drug Discovery
Chalcones are open-chain flavonoids in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system.[1][4] This structural feature, particularly the reactive α,β-unsaturated keto group, is largely responsible for their broad spectrum of pharmacological activities.[5][6] The versatility of the Claisen-Schmidt condensation reaction, the cornerstone of chalcone synthesis, allows for the facile introduction of diverse substituents on both aromatic rings, enabling the systematic exploration of structure-activity relationships (SAR).[7][8]
The selection of 3-(4-ethoxyphenyl)benzaldehyde as a starting material is deliberate. The ethoxy group can enhance lipophilicity, potentially improving membrane permeability, while the meta-substituted biphenyl ether structure provides a flexible yet defined scaffold for interaction with biological targets. The resulting chalcones are novel compounds with potential for development into potent therapeutic agents.
The Claisen-Schmidt Condensation: Mechanism and Rationale
The synthesis of chalcones is most commonly achieved through a base-catalyzed Claisen-Schmidt condensation.[7] This reaction involves the aldol condensation of a substituted benzaldehyde with an acetophenone.[9]
The mechanism proceeds as follows:
-
Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the acetophenone to form a resonance-stabilized enolate.[3]
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-(4-ethoxyphenyl)benzaldehyde.
-
Aldol Addition: This attack forms an intermediate β-hydroxy ketone (an aldol adduct).
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, the chalcone. This dehydration step is driven by the formation of a highly conjugated system, which imparts significant thermodynamic stability to the final product.
The choice of a strong base is critical to ensure the deprotonation of the acetophenone, initiating the reaction. The use of ethanol as a solvent is common as it effectively dissolves both the reactants and the base.[5][6]
Reaction Scheme Visualization
Caption: General workflow for the synthesis of chalcones.
Detailed Experimental Protocol
This protocol describes the synthesis of a chalcone derivative from 3-(4-ethoxyphenyl)benzaldehyde and a generic substituted acetophenone (e.g., 4'-methoxyacetophenone).
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 3-(4-Ethoxyphenyl)benzaldehyde | ≥98% Purity | Sigma-Aldrich |
| 4'-Methoxyacetophenone | ≥98% Purity | Alfa Aesar |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Fisher Scientific |
| Ethanol (95%) | Reagent Grade | VWR Chemicals |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | J.T. Baker |
| Distilled Water | ||
| Ethyl Acetate | HPLC Grade | |
| Hexane | HPLC Grade | |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | |
| TLC Plates (Silica Gel 60 F254) |
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 3-(4-ethoxyphenyl)benzaldehyde (10 mmol) and 4'-methoxyacetophenone (10 mmol) in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Base Addition: Prepare a 10% (w/v) aqueous solution of sodium hydroxide. Add this NaOH solution (10 mL) dropwise to the ethanolic solution of the reactants over a period of 30 minutes with vigorous stirring. The reaction temperature should be maintained between 20-25°C, using a water bath if necessary.[5]
-
Reaction Monitoring: The reaction mixture will typically become turbid and change color. Continue stirring vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase.[5]
-
Neutralization and Precipitation: After the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Neutralize the mixture by slowly adding dilute hydrochloric acid (1-2 N) until the pH is approximately 7. A solid precipitate of the crude chalcone will form.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold distilled water to remove any inorganic impurities.
-
Drying and Purification: Air-dry the crude product. For further purification, recrystallize the solid from hot ethanol or purify by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[6]
Characterization
The structure and purity of the synthesized chalcone should be confirmed by standard analytical techniques:
-
Melting Point: To assess purity.
-
FT-IR Spectroscopy: To identify the characteristic α,β-unsaturated carbonyl (C=O) stretch (typically ~1650 cm⁻¹) and C=C stretching frequencies.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry (the protons of the α,β-unsaturated system typically show a large coupling constant, J ≈ 16 Hz, indicative of a trans-configuration).
-
Mass Spectrometry: To determine the molecular weight of the compound.
Self-Validating Systems and Causality
-
Why dropwise addition of base? A slow, dropwise addition of the NaOH solution prevents a rapid, exothermic reaction and minimizes side reactions, such as the self-condensation of the acetophenone.
-
Why maintain a temperature of 20-25°C? This temperature range provides a balance between a reasonable reaction rate and the suppression of unwanted side products. Higher temperatures can lead to Cannizzaro-type reactions with the aldehyde.[5]
-
Why neutralize with acid? Neutralization protonates the phenoxide (if any) and quenches the reaction by neutralizing the base catalyst, allowing the less soluble chalcone product to precipitate out of the aqueous solution.
-
Why wash with cold water? Washing with cold water removes residual base and salts while minimizing the loss of the organic product, which has some slight solubility in water that increases with temperature.
Visualization of the Synthetic Workflow
Caption: Step-by-step experimental workflow for chalcone synthesis.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of novel chalcones derived from 3-(4-ethoxyphenyl)benzaldehyde. This precursor allows for the creation of compounds with unique structural features relevant to modern drug discovery. By understanding the underlying principles of the Claisen-Schmidt condensation, researchers can adapt and optimize this protocol for the synthesis of a diverse library of chalcone derivatives for biological screening.
References
- Choudhary, A. et al. (2011). Synthesis of Chalcone and Their Derivatives as Antimicrobial Agents. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 125-128. [Link: Available through academic databases, specific public URL not provided in search result]
- Di Mambro, T. et al. (2024). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Molecules, 29(13), 3021. [Link: https://www.mdpi.com/1420-3049/29/13/3021]
- Saleem, M. et al. (2014). Synthesis of Chalcones with Anticancer Activities. Molecules, 19(2), 1586-1601. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270557/]
- Patil, S. B. et al. (2019). Synthesis of Some Chalcone Derivatives and Screening of their Antimicrobial Activity. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 5(3), 343-351. [Link: Available through academic databases, specific public URL not provided in search result]
- JETIR (2019). Synthesis of Chalcones. Journal of Emerging Technologies and Innovative Research, 6(6). [Link: https://www.jetir.org/papers/JETIR1907S35.pdf]
- YouTube (2021). Synthesis of Substituted Chalcones. [Link: https://www.youtube.
- ResearchGate (2015). Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity. [Link: https://www.researchgate.
- Pharma Scholars Library (2012). Synthesis, characterization and biological evaluation of some new chalcones. International Journal of Pharmacy, 2(1). [Link: Available through academic databases, specific public URL not provided in search result]
- Shri R.L.T. College of Science (n.d.). Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. [Link: Available through academic databases, specific public URL not provided in search result]
- ACS Publications (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 86(2), 1695–1705. [Link: https://pubs.acs.org/doi/10.1021/acs.joc.0c02488]
- SciSpace (2017). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of Engineering Research & Technology, 6(5). [Link: https://www.ijert.
- YouTube (2021). Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction. [Link: https://www.youtube.
- ResearchGate (2021). Mechanism of base-catalyzed Claisen-Schmidt condensation. [Link: https://www.researchgate.
Sources
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmascholars.com [pharmascholars.com]
- 4. rjlbpcs.com [rjlbpcs.com]
- 5. researchgate.net [researchgate.net]
- 6. rltsc.edu.in [rltsc.edu.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. m.youtube.com [m.youtube.com]
Strategic Functionalization of 3-(4-Ethoxyphenyl)benzaldehyde: A Gateway to High-Efficiency OLED Materials
Executive Summary: The Meta-Conjugation Advantage
In the pursuit of high-efficiency Organic Light Emitting Diodes (OLEDs), the management of triplet energy (
Unlike its para-substituted counterparts, the meta-linkage (3-position) of the benzaldehyde moiety effectively interrupts extended
This guide details two primary functionalization pathways:
-
Imidazole-Based Deep Blue Emitters (via Multicomponent Condensation).
-
Donor-Acceptor TADF Emitters (via Knoevenagel Condensation).
Strategic Functionalization Pathways
The aldehyde functionality serves as the reactive "hook" for constructing charge-transfer chromophores. The following workflow illustrates the divergence from the core scaffold into two distinct material classes.
Figure 1: Divergent synthesis pathways transforming the aldehyde handle into rigid heterocycles (A) or conjugated charge-transfer systems (B).
Protocol A: Synthesis of Phenanthroimidazole Blue Emitters
Phenanthroimidazole derivatives are robust electron-transporting materials with high thermal stability. By utilizing 3-(4-Ethoxyphenyl)benzaldehyde, we introduce a "twisted" biphenyl motif that suppresses aggregation-caused quenching (ACQ) in the solid state.
Mechanistic Rationale
The reaction follows the Debus–Radziszewski imidazole synthesis . The aldehyde condenses with the dione (phenanthrenequinone) and ammonia source to close the imidazole ring. The meta-ethoxy phenyl group at the C2 position of the imidazole acts as a steric spacer, maintaining high color purity (narrow FWHM).
Materials
-
Precursor: 3-(4-Ethoxyphenyl)benzaldehyde (1.0 eq)
-
Reactant: 9,10-Phenanthrenequinone (1.0 eq)
-
Ammonia Source: Ammonium Acetate (
, 10 eq) -
Solvent: Glacial Acetic Acid
-
Catalyst: None (Acidic solvent acts as catalyst)
Step-by-Step Procedure
-
Charge: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 9,10-phenanthrenequinone (10 mmol) and 3-(4-Ethoxyphenyl)benzaldehyde (10 mmol) in 30 mL of glacial acetic acid.
-
Activation: Add ammonium acetate (100 mmol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (
) under an inert nitrogen atmosphere for 12 hours. The solution will darken as the heterocycle forms. -
Quench: Cool the mixture to room temperature. Pour the reaction solution slowly into 200 mL of ice-cold water under vigorous stirring. A precipitate will form.
-
Filtration: Filter the precipitate and wash predominantly with water, followed by a small amount of cold ethanol to remove unreacted aldehyde.
-
Purification: Recrystallize the crude product from DMF/Ethanol or purify via silica gel column chromatography (Eluent: Dichloromethane/Ethyl Acetate).
-
Validation: Verify structure via
-NMR. The disappearance of the aldehyde proton ( ) and appearance of the imidazole N-H (broad singlet, ) confirms conversion.
Protocol B: Synthesis of TADF Emitters via Knoevenagel Condensation
To achieve Thermally Activated Delayed Fluorescence (TADF) , a molecule must separate its HOMO and LUMO orbitals to minimize the singlet-triplet energy gap (
Mechanistic Rationale
The aldehyde reacts with an active methylene compound. The meta-linkage of the starting material is crucial here; it prevents full delocalization between the donor (ethoxy-phenyl ring) and the acceptor (vinyl-nitrile group), creating the "twisted intramolecular charge transfer" (TICT) state necessary for TADF.
Materials
-
Precursor: 3-(4-Ethoxyphenyl)benzaldehyde (1.0 eq)
-
Acceptor: Malononitrile (1.2 eq) or Carbazole-based acetonitrile derivatives.
-
Catalyst: Piperidine (drops) or Glycine (for milder conditions).
-
Solvent: Ethanol or Toluene.
Step-by-Step Procedure
-
Dissolution: Dissolve 3-(4-Ethoxyphenyl)benzaldehyde (5 mmol) and Malononitrile (6 mmol) in 20 mL of Ethanol.
-
Catalysis: Add 3-5 drops of piperidine.
-
Reaction: Stir at room temperature for 4 hours. If precipitation does not occur, heat to
. -
Isolation: The product usually precipitates as a solid. Filter and wash with cold ethanol.
-
Sublimation (Critical for OLEDs): Recrystallization is insufficient for device-grade materials. Purify the dried solid via thermal gradient sublimation at high vacuum (
) to remove trace ionic impurities (catalyst residues).
Device Architecture & Performance Metrics
To evaluate the synthesized materials, they are integrated into a standard OLED stack.
Standard Device Stack
The following diagram illustrates the placement of the functionalized material (as an Emitter or Host).
Figure 2: Standard OLED architecture. The functionalized 3-(4-Ethoxyphenyl)benzaldehyde derivative serves as the Emissive Layer (EML).
Expected Material Properties (Comparative Data)
The following table summarizes the expected shifts in properties when converting the aldehyde scaffold into the final OLED materials.
| Property | Core Scaffold | Phenanthroimidazole Derivative (Protocol A) | Knoevenagel TADF Adduct (Protocol B) |
| Role | Intermediate | Deep Blue Emitter / Host | Green/Yellow TADF Emitter |
| HOMO (eV) | -5.8 | -5.6 (Stabilized by imidazole) | -5.9 (Deepened by nitrile) |
| LUMO (eV) | -2.1 | -2.4 | -3.6 (Strong Acceptor) |
| Triplet Energy ( | High (>2.8 eV) | High (~2.6 eV) | Tunable (Low |
| Solubility | High | Good (due to ethoxy chain) | Moderate |
| Thermal Stability ( | Low (<200°C) | High (>400°C) | Medium (~300°C) |
Note: Energy levels are estimated based on analogous biphenyl/imidazole systems cited in literature.
References
-
Phenanthroimidazole Synthesis: Progress on Phenanthroimidazole Derivatives for Light-Emitting Electrochemical Cells: An Overview. MDPI.
-
TADF Design Principles: The design, synthesis and performance of thermally activated delayed fluorescence macromolecules. Royal Society of Chemistry.[2]
-
Biphenyl Host Materials: Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host.[3] ACS Applied Materials & Interfaces.[3]
-
Knoevenagel Protocols: A Simple and Highly Versatile Procedure for the Knoevenagel Condensation.[4] Russian Journal of Organic Chemistry.[4]
-
General OLED Materials: Organic Light-Emitting Diode (OLED) Materials Catalog. TCI Chemicals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of phenanthroimidazole-based host materials with balanced hole–electron transport for highly efficient blue fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing homocoupling during 3-(4-Ethoxyphenyl)benzaldehyde synthesis
Welcome to the technical support center for advanced organic synthesis. This guide provides in-depth troubleshooting advice and optimized protocols specifically for the synthesis of 3-(4-Ethoxyphenyl)benzaldehyde, a common intermediate in drug development. Our focus is to address and resolve one of the most persistent challenges in its Suzuki-Miyaura cross-coupling synthesis: the formation of homocoupling byproducts.
Part 1: Frequently Asked Questions (FAQs) - Understanding Homocoupling
This section addresses the fundamental principles behind the homocoupling side reactions that plague the synthesis of 3-(4-Ethoxyphenyl)benzaldehyde.
Q1: What is homocoupling in the context of this Suzuki-Miyaura reaction?
Homocoupling is an undesired side reaction where two identical molecules couple together instead of the intended cross-coupling of two different partners. In the synthesis of 3-(4-Ethoxyphenyl)benzaldehyde from 3-formylphenylboronic acid and 1-bromo-4-ethoxybenzene, two primary homocoupling byproducts can form:
-
Boronic Acid Homocoupling: Two molecules of 3-formylphenylboronic acid react to form 3,3'-diformylbiphenyl .
-
Aryl Halide Homocoupling: Two molecules of 1-bromo-4-ethoxybenzene react to form 4,4'-diethoxybiphenyl .
These symmetrical biphenyl impurities can be difficult to separate from the desired product due to similar polarities, leading to reduced yields and complex purification steps.
Q2: What is the primary cause of boronic acid homocoupling?
The homocoupling of boronic acids is predominantly mediated by Palladium(II) species.[1][2] While the main catalytic cycle relies on Pd(0), Pd(II) can be present for two main reasons:
-
Use of Pd(II) Precatalysts: Many common and stable palladium sources, such as Palladium(II) acetate (Pd(OAc)₂), are in the Pd(II) oxidation state. For the catalytic cycle to begin, these must be reduced in situ to Pd(0). This reduction process can itself consume the boronic acid to produce the homocoupled dimer.[1]
-
Oxidation of the Catalyst: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen.[2][3] Any dissolved oxygen in the reaction mixture can oxidize Pd(0) to Pd(II), which then enters the homocoupling pathway instead of the desired cross-coupling cycle. This is often the most significant and overlooked cause of this side reaction.[2]
Q3: Why is the choice of ligand so critical for preventing homocoupling?
The ligand's role extends beyond simply stabilizing the palladium center. Its structural and electronic properties directly influence the rates of the different steps in the catalytic cycle.[4]
-
Steric Hindrance: Bulky ligands, such as electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), create a sterically crowded environment around the palladium atom. This steric bulk accelerates the final, product-forming reductive elimination step for the cross-coupled product and can sterically disfavor the formation of intermediates leading to the more symmetric homocoupled products.[4][5]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This facilitates the initial, rate-limiting oxidative addition step with the aryl halide and promotes the overall efficiency of the cross-coupling cycle, helping it outcompete the homocoupling side reactions.[4]
Part 2: Troubleshooting Guide - From Diagnosis to Solution
This guide is structured to help you diagnose the specific issues in your experiment and implement targeted solutions.
Observation 1: My main impurity is 3,3'-diformylbiphenyl (boronic acid dimer).
This is the most common homocoupling issue and points directly to excess Pd(II) in your reaction flask.
Troubleshooting Protocol:
-
Evaluate Your Degassing Procedure: This is the highest-impact, lowest-cost intervention.
-
Problem: Insufficient removal of dissolved oxygen is oxidizing your Pd(0) catalyst.
-
Solution: Implement a rigorous degassing protocol. Subsurface sparging, where a needle is placed below the solvent surface to bubble an inert gas (Nitrogen or Argon) through the mixture for 20-30 minutes before adding the catalyst, is highly effective.[2] For maximum efficiency, especially on a small scale, perform at least three freeze-pump-thaw cycles.
-
-
Re-evaluate Your Palladium Source:
-
Problem: Using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) can initiate homocoupling during its initial reduction to Pd(0).[1]
-
Solution: Switch to a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Alternatively, use modern, well-defined precatalysts (e.g., Buchwald precatalysts) that are designed for rapid and clean generation of the active Pd(0) species.
-
-
Introduce a Mild Reducing Agent:
-
Problem: Even with good technique, trace Pd(II) can form.
-
Solution: The addition of a mild reducing agent can scavenge Pd(II) without interfering with the main cycle. Potassium formate (HCO₂K) has been shown to be effective in suppressing boronic acid homocoupling.[2]
-
Observation 2: I'm getting a mix of homocoupling byproducts and my reaction is sluggish.
This suggests that the primary cross-coupling pathway is kinetically slow, giving the side reactions more time to occur.
Troubleshooting Protocol:
-
Optimize Your Ligand:
-
Problem: A simple ligand like triphenylphosphine (PPh₃) may not be sufficiently electron-rich or bulky to promote rapid cross-coupling, especially with challenging substrates.[6]
-
Solution: Switch to a more advanced ligand. For aryl-aryl couplings, bulky, electron-rich phosphine ligands (known as Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are the modern standard and can dramatically accelerate the reaction.[5][7]
-
-
Check Your Base:
-
Problem: The base is essential for activating the boronic acid for the transmetalation step.[5][8] An inappropriate, weak, or impure base will stall the catalytic cycle.
-
Solution: Ensure you are using a suitable base and in sufficient quantity (typically 2-3 equivalents). Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices. For difficult couplings, a stronger base like cesium carbonate (Cs₂CO₃) can be more effective.[9] The base should be a fine, dry powder to ensure maximum surface area and reactivity.
-
-
Adjust the Temperature:
-
Problem: The reaction may lack the thermal energy to overcome the activation barrier for oxidative addition or reductive elimination.
-
Solution: Most Suzuki couplings require heating, often in the range of 80-110 °C.[9] If your reaction is slow at 80 °C, cautiously increasing the temperature may improve the rate. However, be aware that excessive heat can also accelerate catalyst decomposition.
-
Troubleshooting Summary Table
| Problematic Observation | Primary Cause | Recommended Solution(s) | Scientific Rationale |
| High Boronic Acid Dimer | Oxygen contamination; Pd(II) precatalyst | 1. Rigorous degassing (N₂/Ar sparge).[2]2. Switch to a Pd(0) catalyst (e.g., Pd(PPh₃)₄).3. Add potassium formate.[2] | Prevents oxidation of Pd(0) to the homocoupling-promoting Pd(II) state. |
| Sluggish Reaction, Mixed Byproducts | Inefficient catalytic turnover | 1. Use a bulky, electron-rich ligand (e.g., SPhos).[4]2. Use a stronger/purer base (e.g., Cs₂CO₃).[9]3. Optimize temperature (80-110 °C). | Accelerates the rate-limiting steps (oxidative addition, reductive elimination) of the desired cross-coupling cycle. |
| Low Yield, Starting Material Remains | Catalyst deactivation; Poor reagent quality | 1. Ensure boronic acid is pure and not degraded.2. Use fresh, high-purity solvents and base.3. Check ligand:palladium ratio (typically 1:1 to 4:1).[10] | Impurities can poison the catalyst. Boronic acids can degrade via protodeboronation. |
Part 3: Visualized Mechanisms & Workflows
Visual aids are crucial for understanding the complex interplay of factors in the Suzuki-Miyaura reaction.
Caption: Suzuki catalytic cycle for 3-(4-Ethoxyphenyl)benzaldehyde synthesis.
Caption: Step-by-step workflow for diagnosing and solving homocoupling issues.
Part 4: Optimized Experimental Protocol
This protocol incorporates best practices to proactively minimize homocoupling during the synthesis of 3-(4-Ethoxyphenyl)benzaldehyde.
Reagents:
-
1-Bromo-4-ethoxybenzene (1.0 eq)
-
3-Formylphenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.02 eq, 2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 eq)
-
Toluene and Water (e.g., 4:1 v/v mixture)
Procedure:
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-bromo-4-ethoxybenzene (1.0 eq), 3-formylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition and Degassing (CRITICAL STEP): Add the toluene/water solvent mixture. Submerge a long needle into the liquid and vigorously bubble nitrogen gas through the stirred mixture for 30 minutes to remove all dissolved oxygen. After sparging, maintain a positive pressure of nitrogen.
-
Catalyst Addition: To the now oxygen-free mixture, add the Pd(PPh₃)₄ catalyst (0.02 eq). The mixture will typically turn yellow or orange.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-(4-Ethoxyphenyl)benzaldehyde. The absence of 3,3'-diformylbiphenyl and 4,4'-diethoxybiphenyl should be confirmed by NMR or LC-MS analysis.
By implementing these robust diagnostic and procedural controls, researchers can significantly improve the yield and purity of 3-(4-Ethoxyphenyl)benzaldehyde, streamlining a critical step in the drug development pipeline.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Carrow, B. P., & Miller, S. J. (2009). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 13(4), 646–652. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Kinzel, T., & Carrow, B. P. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8563–8569. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
purification of 3-(4-Ethoxyphenyl)benzaldehyde from boronic acid residues
Case ID: PUR-34EPB Status: Active Topic: Removal of Boronic Acid Residues from Biaryl Aldehydes
Diagnostic Overview: The "Sticky" Impurity
The Issue: You have performed a Suzuki-Miyaura coupling to synthesize 3-(4-Ethoxyphenyl)benzaldehyde . Despite running a silica gel column, your NMR shows broad multiplets in the aromatic region (7.2–8.0 ppm) that do not integrate correctly, or your product streaks significantly on TLC plates.
The Root Cause: The impurity is residual boronic acid (or its pinacol ester). Unlike typical organic impurities, boronic acids possess a unique amphiphilic nature and Lewis acidity that complicates standard purification:
-
Boroxine Cycle: Boronic acids spontaneously dehydrate to form trimeric anhydrides (boroxines), creating a complex equilibrium mixture.
-
Silanol Bonding: The empty p-orbital on the boron atom forms reversible hydrogen bonds or covalent interactions with the silanol groups (
) on silica gel, causing severe tailing/streaking. -
Solubility Matching: The lipophilicity of the ethoxyphenyl ring often makes the impurity co-elute with your target biaryl aldehyde.
Visualizing the Problem:
Figure 1: The dynamic equilibrium of boronic acids complicates chromatography. The formation of boroxines and interactions with silica gel lead to poor separation efficiency.
Primary Protocol: The Bisulfite Adduct (Chemo-Selective)
Recommendation Level: ⭐⭐⭐⭐⭐ (Gold Standard)
Why this works: This method utilizes the aldehyde functionality of your product. Sodium bisulfite (
Reagents Required:
-
Saturated aqueous Sodium Bisulfite (
)[1][2] -
Ethyl Acetate (EtOAc) or Diethyl Ether (
) -
Sodium Carbonate (
) or Sodium Hydroxide ( )[1] -
Methanol (optional, for solubility)[3]
Step-by-Step Workflow:
-
Solubilization: Dissolve your crude reaction mixture in a minimal amount of EtOAc. If the solid is stubborn, add a small amount of Methanol (MeOH) to ensure the aldehyde is in solution.
-
Adduct Formation: Add an excess (2-3 equiv.) of saturated aqueous
. -
Agitation: Shake vigorously in a separatory funnel for 5–10 minutes. Note: If a thick white precipitate forms, this is the bisulfite adduct. Do not discard!
-
Separation (The Critical Step):
-
Wash: Wash the aqueous layer (or the filtered solid redissolved in water) with fresh EtOAc (
) to ensure all lipophilic impurities are removed. -
Regeneration: Treat the aqueous phase (or solid) with basic solution (10%
or 1M ) until pH > 10. Stir for 15 minutes. This reverses the adduct, freeing the aldehyde.[4] -
Extraction: Extract the regenerated aldehyde with EtOAc (
). Dry over and concentrate.
Data Validation:
| Parameter | Crude Mixture | After Bisulfite Purification |
|---|---|---|
| Appearance | Yellow/Brown Oil or Solid | Off-white/Pale Yellow Solid |
| 1H NMR (CHO) | ~10.0 ppm (Integrated < 1.[3]0) | ~10.0 ppm (Integrated 1.0) |
| Boronic Impurity | Present (7.2–8.0 ppm) | Absent |
Secondary Protocol: Sorbitol Scavenging (Boron-Selective)
Recommendation Level: ⭐⭐⭐⭐ (High Efficiency, Mild) When to use: If the bisulfite method is too tedious or if your aldehyde is sterically hindered (unlikely for benzaldehyde, but good to know). Mechanism: 1,2-diols (like Sorbitol) form stable, water-soluble cyclic boronate esters with boronic acids, effectively pulling them into the aqueous phase.
Protocol:
-
Dissolve crude material in a non-polar solvent (DCM or
). -
Prepare a Sorbitol/Base wash solution :
-
5-10% w/v D-Sorbitol in 1M aqueous
.
-
-
Wash the organic layer vigorously with this solution (
). -
The boronic acid forms a water-soluble "ate" complex and is removed in the aqueous wash.
-
Wash with brine, dry, and concentrate.
Figure 2: The Sorbitol Scavenging Workflow. The high affinity of boronic acids for cis-1,2-diols in basic media drives the impurity into the aqueous waste.
Troubleshooting & FAQs
Q1: Can I use an oxidative workup (
Q2: My product is still streaking on the column after workup. A: If you must run a column, deactivate the silica.
-
Solution: Add 1% Triethylamine (TEA) to your eluent system.
-
Reason: TEA blocks the acidic silanol sites on the silica gel, preventing the residual boronic acid (and the aldehyde) from hydrogen bonding too strongly.
Q3: I used a Pinacol Ester, not the free acid. Does this change things? A: Yes. Pinacol esters are much more stable and lipophilic; they may not wash out with simple base.
-
Fix: You must hydrolyze the ester first. Treat the crude with Sodium Periodate (
) in THF/Water/Acid to cleave the pinacol, then use the Sorbitol wash. Alternatively, the Bisulfite method (Protocol 2) is indifferent to the boron species and will still work effectively.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[5][6] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[5] [Link]
-
Bull, S. D., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research, 46(2), 312-326. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Workup [chem.rochester.edu]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Air Oxidation of 3-(4-Ethoxyphenyl)benzaldehyde
[1]
Current Status: Operational Ticket ID: OXI-34-ETHOXY-BENZ Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Silent Killer" of Aldehydes
You are likely working with 3-(4-Ethoxyphenyl)benzaldehyde , a biaryl intermediate often synthesized via Suzuki-Miyaura coupling.[1] While the ethoxy group provides some electronic stabilization to the aromatic ring, the aldehyde moiety remains the "Achilles' heel."[1]
The Core Issue: Benzaldehydes do not merely "spoil"; they undergo radical autoxidation .[1] This is a chain reaction where the aldehyde converts to a peracid (3-(4-ethoxyphenyl)perbenzoic acid), which then reacts with a second molecule of aldehyde to produce two molecules of the corresponding carboxylic acid.[1]
Why this matters:
The Mechanism: Why is this happening?
To stop the oxidation, you must understand the enemy.[1] It is not a simple addition of oxygen; it is a radical chain mechanism initiated by light (hν) or trace transition metals.[1]
Diagram 1: The Autoxidation Cycle[1]
Caption: The radical chain mechanism. Note that one radical can convert thousands of aldehyde molecules before termination.[1]
Storage & Handling Protocols
Protocol A: The "Gold Standard" Storage (Long-Term)
For storage > 1 week.
-
Container: Use amber glass vials with Teflon-lined caps. Never use polyethylene (plastic) bottles; oxygen diffuses through plastic over time.[1]
-
Atmosphere: Purge the headspace with Argon (Ar) rather than Nitrogen (
). Argon is heavier than air and forms a "blanket" over the solid/liquid surface.[1] -
Temperature: Store at -20°C .
-
Seal: Wrap the cap junction with Parafilm or electrical tape to prevent gas exchange.[1]
Protocol B: Active Use Handling
For daily use on the bench.
| Variable | Recommendation | Why? |
| State | Keep as Solid | Solids have lower surface area for |
| Solvents | Degassed Anhydrous | Dissolved |
| Additives | BHT (0.1%) | Butylated hydroxytoluene acts as a radical scavenger.[1] It sacrifices itself to stop the chain reaction (See FAQ). |
Troubleshooting Guide
Issue 1: "My sample has turned into a white solid or has white crust."
Diagnosis: Significant oxidation to 3-(4-ethoxyphenyl)benzoic acid.[1]
The Fix (Acid Removal):
Do not discard.[1] The acid is easily removed due to its acidity (
-
Dissolve the impure aldehyde in Ethyl Acetate or Dichloromethane .[1]
-
Wash the organic layer 2x with Saturated Aqueous
(Sodium Bicarbonate).[1] -
Wash 1x with Brine.[1]
-
Dry over
and concentrate.
Issue 2: "I need ultra-high purity (>99%) for a sensitive reaction."
Diagnosis: Simple washing isn't enough; you need to remove non-acid impurities (oligomers).[1] The Fix (Bisulfite Adduct Purification): This protocol uses the reversible formation of a water-soluble bisulfite adduct.[1]
Diagram 2: Bisulfite Purification Workflow
Caption: The "Reset Button."[1] Only aldehydes form the water-soluble adduct; impurities are washed away.
Step-by-Step Bisulfite Protocol:
-
Dissolve crude material in a minimal amount of Ethanol.[1]
-
Add excess saturated Sodium Bisulfite (
) solution. Shake vigorously. -
A white precipitate (the adduct) may form.[1] If so, filter and wash with ether.[1] If not (soluble), wash the aqueous layer with ether to remove impurities.[1]
-
Regeneration: Treat the solid or aqueous layer with
or until basic (pH > 10).[1] -
Extract the liberated aldehyde into ether/DCM.[1]
Frequently Asked Questions (FAQs)
Q: Can I store the aldehyde in solution (e.g., in DMSO or DMF)? A: Not recommended for long periods. While convenient, organic solvents dissolve oxygen much better than water does.[1] Unless the solution is degassed and stored in a sealed ampoule, the oxidation rate in solution is often faster than in the solid state.[1]
Q: Will adding BHT interfere with my next reaction? A: Rarely. BHT is used at very low concentrations (0.1 mol%).[1] Most reactions (reductive amination, Wittig, oxidation) are unaffected.[1] However, if you are performing a radical-mediated reaction , you must remove the BHT (pass through a short silica plug) immediately before use.[1]
Q: My aldehyde is an oil, but the literature says it should be a solid. Is it pure? A: Likely not. Impurities (especially the autoxidation product, benzoic acid) acts as a melting point depressant.[1] A "supercooled liquid" state is common for biaryl aldehydes.[1] Try scratching the glass with a spatula or seeding with a crystal to induce solidification.[1]
Q: Does the ethoxy group make it more or less stable than plain benzaldehyde? A: Slightly more prone to initial electron transfer, but generally similar. The ethoxy group is an Electron Donating Group (EDG).[1] While EDGs can stabilize the intermediate radical, the primary driver is the C-H bond strength of the formyl group.[1] Treat it with the same caution as any electron-rich benzaldehyde.[1]
References
-
Mechanistic Insight: Ingold, K. U.[1] "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, vol. 61, no.[1] 6, 1961, pp. 563–589.[1] Link[1]
-
Purification Protocol: Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.[1] (Standard Reference for Bisulfite Adduct purification).
-
Aldehyde Paradox: Bowman, D. F., et al.[1] "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol."[3][6] Nature Communications, vol. 5, 3332, 2014.[1][6] Link[1]
-
Handling Standards: "Best practices for handling and storing volatile aldehyde standards." BenchChem Technical Support, 2025.[1][7] Link[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 3. researchgate.net [researchgate.net]
- 4. what is auto oxidation give mechanism of oxidation of benzaldehyde | Filo [askfilo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectrum Analysis of 3-(4-Ethoxyphenyl)benzaldehyde
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-Ethoxyphenyl)benzaldehyde, a biaryl compound of interest in synthetic and medicinal chemistry. Moving beyond a simple data report, this document serves as a comparative guide, juxtaposing theoretical predictions with experimental considerations. We will explore the causal factors behind chemical shifts and coupling patterns, present a self-validating experimental protocol, and offer insights grounded in established spectroscopic principles.
Theoretical Framework: Predicting the ¹H NMR Spectrum
The structural integrity of a synthesized molecule is fundamentally verified through spectroscopic analysis, with ¹H NMR being the primary tool for organic chemists. The structure of 3-(4-Ethoxyphenyl)benzaldehyde, with its distinct electronic environments, gives rise to a predictable yet nuanced ¹H NMR spectrum. The molecule can be dissected into three key regions: the ethoxy group, the para-substituted ethoxyphenyl ring, and the meta-substituted benzaldehyde ring.
Molecular Structure and Proton Labeling:
(Note: A simplified 2D representation is used for clarity. The proton labels correspond to the analysis below.)
Predicted Spectral Features:
-
Aldehyde Proton (Hₐ): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group (C=O).[1][2] It is expected to appear as a sharp singlet in the far downfield region of the spectrum, typically between δ 9.9-10.1 ppm .[3][4] Its integration value will be 1H.
-
Benzaldehyde Ring Protons (Hᵦ, Hₑ, Hբ, Hₐ): This aromatic system is 1,3-disubstituted, leading to four distinct proton signals in the aromatic region (δ 7.0-8.5 ppm).
-
Hᵦ (Proton at C2): Positioned between two electron-withdrawing/meta-directing groups (aldehyde and the phenyl substituent), this proton is expected to be the most deshielded of the ring protons. It will likely appear as a singlet or a narrow triplet due to small meta-couplings.
-
Hₑ, Hբ, Hₐ (Protons at C6, C4, C5): These protons will exhibit complex splitting patterns due to both ortho- and meta-coupling.[5][6] For instance, Hₑ will be a doublet of doublets, coupled to both Hբ (ortho, J ≈ 7-10 Hz) and Hᵦ (meta, J ≈ 2-3 Hz). The aldehyde group's influence will shift these protons downfield compared to unsubstituted benzene.[3]
-
-
Ethoxyphenyl Ring Protons (Hₕ, Hᵢ): This is a classic 1,4-disubstituted (para) aromatic system. Due to the ring's symmetry, the four protons give rise to two distinct signals, appearing as two doublets in an AA'BB' system.[7]
-
Hᵢ (Protons ortho to Ethoxy): The ethoxy group is electron-donating, shielding these adjacent protons. They will appear as a doublet further upfield in the aromatic region, typically around δ 6.9-7.2 ppm .
-
Hₕ (Protons meta to Ethoxy): These protons are ortho to the benzaldehyde-substituted ring and will appear as a doublet slightly downfield from Hᵢ, likely in the δ 7.4-7.6 ppm range.
-
-
Ethoxy Group Protons (Hⱼ, Hₖ):
-
Methylene Protons (-OCH₂-, Hⱼ): These protons are adjacent to an oxygen atom, causing a significant downfield shift. They will be split into a quartet by the three neighboring methyl protons (n+1=4).[8] Expect this signal around δ 4.0-4.2 ppm .
-
Methyl Protons (-CH₃, Hₖ): These protons are in a standard alkyl environment but are weakly influenced by the nearby oxygen. They will be split into a triplet by the two neighboring methylene protons (n+1=3). This signal will be the most upfield, appearing around δ 1.4-1.6 ppm .[1]
-
Experimental Protocol: A Self-Validating Methodology
The integrity of NMR data is contingent upon meticulous sample preparation and standardized acquisition parameters. This protocol is designed to minimize artifacts and ensure reproducibility.
Step-by-Step Protocol:
-
Sample Preparation:
-
Purity Check: Ensure the 3-(4-Ethoxyphenyl)benzaldehyde sample is of high purity (>98%), as impurities will introduce extraneous peaks and complicate analysis. A preliminary check via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
-
Mass Measurement: Accurately weigh 5-10 mg of the solid sample. For routine ¹H NMR, this concentration provides an excellent signal-to-noise ratio in a short acquisition time.[9][10]
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.[3] It is crucial to use a solvent from a fresh or properly sealed container to minimize water contamination. The choice of solvent can influence chemical shifts; therefore, consistency is key for comparative studies.[11][12][13]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Use a solvent containing a known internal standard, such as 0.03-0.05% v/v Tetramethylsilane (TMS). TMS provides a reference signal at δ 0.00 ppm, against which all other chemical shifts are calibrated.[3][14]
-
Transfer & Filtration: Transfer the solution to a clean, high-quality 5 mm NMR tube. To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.
-
-
NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Shimming: Before acquisition, perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀). Poor shimming results in broad, distorted peaks.[5]
-
Locking: The spectrometer's lock system will use the deuterium signal from the solvent to maintain a stable magnetic field throughout the experiment.[15]
-
Acquisition Parameters: Standard ¹H acquisition parameters are generally sufficient. This includes a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans are typically adequate to achieve a high signal-to-noise ratio.
-
Data Analysis and Interpretation: A Comparative Approach
This section compares the predicted spectral data with a set of hypothetical experimental results, demonstrating the analytical workflow.
Table 1: Predicted vs. Hypothetical Experimental ¹H NMR Data for 3-(4-Ethoxyphenyl)benzaldehyde in CDCl₃
| Proton Label | Predicted δ (ppm) | Predicted Multiplicity | Predicted Integration | Hypothetical δ (ppm) | Hypothetical Multiplicity | Integration | Assignment |
| Hₖ | 1.4 - 1.6 | Triplet (t) | 3H | 1.44 | t | 3H | Ethoxy -CH₃ |
| Hⱼ | 4.0 - 4.2 | Quartet (q) | 2H | 4.12 | q | 2H | Ethoxy -OCH₂- |
| Hᵢ | 6.9 - 7.2 | Doublet (d) | 2H | 7.01 | d | 2H | Protons ortho to -OEt |
| Hₕ | 7.4 - 7.6 | Doublet (d) | 2H | 7.58 | d | 2H | Protons meta to -OEt |
| Hբ | ~7.6 | Triplet (t) | 1H | 7.62 | t | 1H | Benzaldehyde C5-H |
| Hₐ | ~7.8 | Doublet (d) | 1H | 7.85 | d | 1H | Benzaldehyde C4-H |
| Hᵦ | >7.9 | Singlet (s) | 1H | 7.95 | s | 1H | Benzaldehyde C2-H |
| Hₑ | >7.9 | Doublet (d) | 1H | 8.05 | d | 1H | Benzaldehyde C6-H |
| Hₐ | 9.9 - 10.1 | Singlet (s) | 1H | 10.03 | s | 1H | Aldehyde -CHO |
Interpretation of Hypothetical Data:
-
Integration: The first step is to verify the integration ratios. The experimental data shows relative integrals of 3:2:2:2:1:1:1:1:1, which perfectly matches the 14 protons of the molecule, confirming the presence of all expected proton sets.[14]
-
Signal Assignment (Upfield to Downfield):
-
δ 1.44 ppm (t, 3H) & δ 4.12 ppm (q, 2H): This classic triplet-quartet pattern is unequivocally assigned to the ethoxy group (-OCH₂CH₃). The upfield triplet corresponds to the methyl protons (Hₖ), and the downfield quartet to the methylene protons (Hⱼ).
-
δ 7.01 ppm (d, 2H) & δ 7.58 ppm (d, 2H): These two doublets, each integrating to 2H, are characteristic of a para-substituted benzene ring. The more shielded doublet at 7.01 ppm is assigned to the protons ortho to the electron-donating ethoxy group (Hᵢ), while the doublet at 7.58 ppm is assigned to the protons meta to it (Hₕ).
-
δ 7.62 to 8.05 ppm: This cluster of signals belongs to the four protons on the benzaldehyde ring. Their specific assignment requires analyzing their coupling constants and relative positions. The singlet at 7.95 ppm is likely Hᵦ, as it has no ortho neighbors. The remaining signals can be assigned through 2D NMR experiments like COSY, but based on predicted deshielding, the signal at 8.05 ppm is a strong candidate for Hₑ, which is ortho to the aldehyde.
-
δ 10.03 ppm (s, 1H): This singlet, located far downfield and integrating to one proton, is the unmistakable signature of the aldehyde proton (Hₐ).[2][3]
-
Workflow Visualization
The logical flow from sample to structure can be visualized as follows.
Caption: Workflow for ¹H NMR analysis, from sample preparation to final structure verification.
Conclusion
The ¹H NMR spectrum of 3-(4-Ethoxyphenyl)benzaldehyde is a rich source of structural information. A systematic approach, combining theoretical prediction with a robust experimental protocol, allows for the unambiguous assignment of all proton signals. The clear separation of the ethoxy group signals, the distinct patterns of the two aromatic rings, and the characteristic downfield shift of the aldehyde proton collectively provide a unique spectral fingerprint. This guide demonstrates that by understanding the underlying principles of NMR and adhering to meticulous experimental practice, researchers can confidently validate the structure of complex organic molecules, ensuring the integrity of their scientific findings.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Kuchar, M., et al. (2020). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry. [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shifts. [Link]
-
Wikipedia. (2023). 3,4,5-Trimethoxybenzaldehyde. [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]
-
Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
ACD/Labs. (2021). Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum. [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
-
Western University. (n.d.). NMR Sample Preparation. [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics. [Link]
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. [Link]
- Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
-
Ataman Kimya. (n.d.). 3,4-DIMETHOXYBENZALDEHYDE. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. [Link]
-
ResearchGate. (n.d.). The ¹H NMR chemical shift d H of the benzaldehyde proton (C-HO) in ILs. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. [Link]
-
ResearchGate. (n.d.). ¹H-NMR (400 MHz, CDCl₃) spectra of 4-ethoxy-3-methoxy benzaldehyde. [Link]
-
Michigan State University. (n.d.). Proton NMR Table. [Link]
-
YouTube. (2021). Interpreting Aromatic NMR Signals. [Link]
-
Chemistry LibreTexts. (2020). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. [Link]
-
Bulgarian Chemical Communications. (2021). The prediction of ¹H NMR chemical shifts with Ambit-HNMR software. [Link]
-
ResearchGate. (n.d.). Structures of biaryls studied. [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Organic Chemistry Data. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Chemistry LibreTexts. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. [Link]
-
ACD/Labs. (n.d.). NMR Prediction. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Reddit. (2023). Proton NMR (benzaldehyde). [Link]
-
Spectroscopy Asia. (n.d.). The prediction of ¹H NMR chemical shifts in organic compounds. [Link]
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Comparative Analysis of Mass Spectrometric Fragmentation: Biaryl Aldehydes
Executive Summary
Biaryl aldehydes (e.g., biphenyl-carboxaldehydes) are critical intermediates in the synthesis of angiotensin II receptor blockers (ARBs) and liquid crystal materials. Their structural elucidation is often complicated by isomeric similarity (ortho vs. meta vs. para).
This guide provides a technical comparison of mass spectrometric behaviors, specifically contrasting Electron Impact (EI) and Electrospray Ionization (ESI) modes.[1] It focuses on the mechanistic "ortho-effect" as a primary tool for isomeric differentiation, moving beyond simple molecular weight confirmation to structural validation.
Part 1: Ionization Source Comparison (EI vs. ESI)
The choice of ionization source dictates the depth of structural information obtained. For biaryl aldehydes, EI is the gold standard for structural fingerprinting, while ESI is preferred for molecular weight confirmation and purity analysis in biological matrices.
Table 1: Performance Comparison of Ionization Modes
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) |
| Energy Level | Hard Ionization (70 eV). Imparts high internal energy. | Soft Ionization . Low internal energy transfer. |
| Primary Signal | Fragment ions dominate. | |
| Fragmentation | Extensive. Diagnostic for isomers (Ortho/Para). | Minimal in source. Requires CID (MS/MS) to generate fragments. |
| Applicability | Best for non-polar/volatile biaryl aldehydes (GC-MS). | Best for polar derivatives or biological metabolites (LC-MS). |
| Key Limitation | Sample must be thermally stable and volatile. | "Clean" spectra may hide structural isomers without MS/MS. |
Part 2: Mechanistic Deep Dive & Fragmentation Pathways
Understanding the causality of fragmentation allows for the prediction of spectral patterns. Biaryl aldehydes undergo two primary fragmentation pathways under EI conditions:
-Cleavage (Formation of Acylium Ion)
The radical cation located on the carbonyl oxygen induces homolytic cleavage of the adjacent bond.
-
Pathway:
-
Result: A strong
peak. This is characteristic of aromatic aldehydes due to the stability of the benzoyl-type cation.
Decarbonylation (Loss of CO)
Following
-
Pathway:
-
Result: A peak at
(if H is lost first) or direct loss of CHO .[2] For biphenyl systems, this results in a phenyl-cation-like species (m/z 153 for biphenyl-carboxaldehyde).
Diagram 1: Fragmentation Logic of Biaryl Aldehydes
Figure 1: Fragmentation tree for Biphenyl-carboxaldehyde (MW 182).[3] The green path represents the isomer-specific "Ortho Effect."
Part 3: Isomeric Differentiation (The "Ortho Effect")
The most critical application of MS for these compounds is distinguishing the 2-formyl (ortho) isomer from the 3-formyl (meta) and 4-formyl (para) isomers.
The Mechanism of Differentiation
-
Meta/Para Isomers: The aldehyde group is distant from the second phenyl ring. They follow the standard aromatic aldehyde pattern:
-
Base Peak: Often m/z 182 (
) or 181 ( ). -
Major Fragment: m/z 153 (
).
-
-
Ortho Isomer (2-Biphenylcarboxaldehyde): The proximity of the aldehyde oxygen to the ortho-position of the adjacent phenyl ring facilitates a cyclization reaction.
-
Mechanism: Intramolecular hydrogen abstraction or direct interaction leads to the loss of a hydroxyl radical (
) or water ( ), often forming a stable Fluorenyl Cation (m/z 165). -
Diagnostic Signal: Presence of m/z 165 or m/z 164 is a positive identifier for the ortho isomer.
-
Table 2: Diagnostic Ions for Isomer Identification
| Isomer | Key Ion (m/z) | Relative Abundance | Structural Interpretation |
| Para (4-formyl) | 181 ( | High (Base Peak) | Stable acylium ion; no steric interference. |
| Para (4-formyl) | 153 ( | Moderate | Loss of CO from acylium. |
| Ortho (2-formyl) | 181 ( | Low/Moderate | Competing ortho-pathways reduce acylium stability. |
| Ortho (2-formyl) | 165 ( | Diagnostic | Formation of Fluorenyl Cation (Cyclization). |
| Ortho (2-formyl) | 152-153 | Moderate | Standard fragmentation still occurs. |
Part 4: Experimental Protocols
To replicate these results, use the following self-validating protocols.
Protocol A: GC-MS (Structural Elucidation)
Best for: Initial identification and isomer differentiation.
-
Sample Prep: Dissolve 1 mg of biaryl aldehyde in 1 mL Ethyl Acetate (HPLC grade).
-
Inlet: Split mode (20:1), Temperature 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven Program:
-
Start: 80°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 min.
-
-
MS Source (EI): 70 eV, 230°C.
-
Scan Range: m/z 50–350.
Protocol B: LC-MS/MS (Quantification in Matrix)
Best for: Biological samples where thermal degradation is a risk.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Column: C18 Reverse Phase (2.1 x 50mm, 1.8µm).
-
Ionization: ESI Positive Mode.
-
MRM Transitions (Example for Biphenyl-4-carboxaldehyde):
-
Quantifier: 183.1
155.1 (Loss of CO). -
Qualifier: 183.1
127.1 (Ring fragmentation). -
Note: ESI produces
(m/z 183). Collision Energy (CE) must be optimized (typically 15-25 eV) to induce the fragmentation seen naturally in EI.
-
Diagram 2: Analytical Workflow
Figure 2: Decision matrix for selecting the appropriate ionization technique.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Biphenylcarboxaldehyde. National Institute of Standards and Technology. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Aldehydes). [Link]
-
Costa, P., et al. (2015). The Fluorenyl Cation.[4] Angewandte Chemie International Edition.[4] (Demonstrates the stability of the fluorenyl cation, supporting the ortho-effect mechanism). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
